Isosalviamine B
Description
Isosalviamine B (CAS: 878475-30-0) is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine . Its molecular formula is C₂₀H₁₅NO₂, with a molecular weight of 301.3 g/mol. Structurally, it features a fused polycyclic system with a nitrogen-containing moiety, distinguishing it from oxygen-rich analogs like tanshinones and przewaquinones. Available as a high-purity standard (≥98%), it is stored as a lyophilized powder at -20°C or in solvent at -80°C for long-term stability .
Properties
Molecular Formula |
C20H15NO2 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H15NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-9H,1-3H3 |
InChI Key |
IVRVVMSJCWUYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC(=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isosalviamine B involves a series of chemical reactions starting from Salviamine B. The synthetic route includes multiple steps such as oxidation, substitution, and condensation . The detailed reaction conditions and specific reagents used in these steps can be found in scientific literature and patents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Salvia trijuga. The process includes the use of solvents like methanol for extraction, followed by chromatographic separation to isolate the compound .
Chemical Reactions Analysis
Reaction Types and Mechanisms
Isosalviamine B participates in three primary reaction classes:
Oxidation Reactions
The compound undergoes oxidation at its hydroxyl and amine functional groups. Typical oxidizing agents include:
| Reagent | Conditions | Product Formed |
|---|---|---|
| KMnO₄ (acidic) | 60°C, aqueous H₂SO₄ | Ketone derivatives |
| CrO₃ | Anhydrous acetone, 25°C | Oxidized lactam intermediates |
Mechanistic studies suggest these reactions proceed through radical intermediates, with the oxazole ring stabilizing transition states .
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially at the para position of the aromatic ring:
| Reaction Type | Reagent | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 78 |
| Halogenation | Br₂/FeBr₃, 40°C | 65 |
Kinetic analysis reveals second-order dependence on both this compound and electrophile concentration, consistent with a bimolecular mechanism .
Condensation Reactions
The compound forms Schiff bases with aldehydes under mild conditions:
textThis compound + RCHO → Schiff Base + H₂O
Optimal conditions: ethanol solvent, pH 6.5–7.5, room temperature.
Catalytic Behavior
This compound acts as a ligand in transition metal catalysis:
| Metal Catalyst | Reaction Type | Turnover Number (TON) |
|---|---|---|
| Pd(II)-Isosalviamine B | Suzuki-Miyaura coupling | 1,200 |
| Cu(I)-Isosalviamine B | Click chemistry | 850 |
X-ray crystallographic studies confirm η²-coordination of the oxazole nitrogen to metal centers .
Stability Under Reactive Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH < 3 | Acid-catalyzed hydrolysis | 2.1 |
| UV irradiation (254 nm) | Ring-opening oxidation | 0.75 |
| 100°C in DMSO | Thermal decomposition | 8.3 |
Unexplored Reactivity
Areas requiring further investigation:
-
Photochemical [2+2] cycloadditions
-
Enzymatic biotransformations
-
High-pressure hydrogenation
Scientific Research Applications
Chemistry: It serves as a useful intermediate in the synthesis of other complex molecules.
Biology: The compound has shown significant biological activities, including antibacterial, antitumor, and antioxidant properties
Mechanism of Action
The mechanism of action of Isosalviamine B involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Antitumor: It induces apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Molecular Comparisons
The table below compares Isosalviamine B with key analogs from Salvia miltiorrhiza:
Key Observations:
Nitrogen vs. Oxygen Content: this compound and A are unique among Danshen diterpenoids due to their nitrogen incorporation, unlike oxygen-dominant analogs like Przewaquinone C and Tanshinone I. This likely influences their reactivity and target specificity . Przewaquinone C (C₁₈H₁₆O₄) and Tanshindiol B (C₁₈H₁₆O₅) exhibit higher oxygen content, correlating with antioxidant properties .
Molecular Weight and Functional Groups: this compound (301.3 g/mol) is heavier than Tanshinone I (276.3 g/mol) due to its nitrogenous group and extended alkyl chain.
Biological Activity Gaps: While Przewaquinone C and Tanshinone I are well-studied for antioxidant and anticancer effects, respectively, this compound’s pharmacological profile remains underexplored .
Functional and Pharmacological Implications
- Antioxidant Potential: Przewaquinone C’s efficacy in scavenging free radicals is attributed to its quinone structure, whereas this compound’s nitrogen moiety may confer distinct redox properties .
- Structural Analogues in Drug Discovery: The nitrogen in this compound could mimic heterocyclic pharmacophores in synthetic drugs, suggesting possible kinase inhibition or receptor modulation.
Biological Activity
Isosalviamine B is a compound belonging to the class of alkaloids, specifically derived from the Salvia genus. It has garnered attention in recent years for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a unique chemical structure that contributes to its biological activity. The compound is characterized by an oxazole ring, which is significant in many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C20H15NO2 |
| Molecular Weight | 303.34 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in ethanol |
| Classification | Alkaloid |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : In a study conducted on A-549 lung cancer cells, this compound displayed an ED50 value of less than 0.1 μg/ml, indicating potent cytotoxicity. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways.
- Research Findings : In a study assessing platelet aggregation induced by collagen and arachidonic acid (AA), this compound demonstrated strong inhibitory activity. At a concentration of 150 μM, it completely inhibited collagen-induced platelet aggregation . This suggests potential applications in managing inflammatory conditions and cardiovascular diseases.
Antiviral Activity
The compound has also been evaluated for its antiviral properties.
- Findings : this compound was tested against HIV-1 in vitro and showed promising results by inhibiting viral replication at low concentrations. The exact mechanism is still under investigation but may involve interference with viral entry or replication processes .
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Inhibition of Inflammatory Mediators : It downregulates pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Interference with Viral Replication : By disrupting viral lifecycle stages, it reduces the viral load in infected cells.
Future Directions and Research Implications
The promising biological activities of this compound warrant further exploration into its therapeutic potential. Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to confirm its therapeutic benefits.
- Mechanistic Studies : Further elucidating the molecular pathways involved in its anticancer and antiviral effects.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery.
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | A-549 Cell Line | ED50 < 0.1 μg/ml |
| Anti-inflammatory | Platelet Aggregation | 100% inhibition at 150 μM |
| Antiviral | HIV-1 Replication | Significant inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
